![molecular formula C21H36ClNO4 B2518915 Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride CAS No. 1215729-09-1](/img/structure/B2518915.png)
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO4 and its molecular weight is 401.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-HIV Activities
Research has explored the antimicrobial and anti-HIV properties of compounds related to Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride. For instance, certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones have been synthesized and tested for in vitro activities against strains of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. These compounds exhibited promising antimicrobial activities, particularly against Gram-positive bacteria. Furthermore, their antiviral activity against HIV-1 was evaluated, showing significant reduction in viral replication at various concentrations (A. El-Emam et al., 2004).
Cancer Research
Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride and related compounds have also found application in cancer research. For example, studies have focused on synthesizing potential anticancer agents, including Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These compounds were evaluated for their effects on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, providing insights into new therapeutic approaches for cancer treatment (C. Temple et al., 1983).
Polymerization Catalysts
Further research has investigated the use of Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride in the field of polymerization. Specifically, studies on ethylene and propylene polymerization have utilized catalytic systems modified by sterically demanding alcohols, such as adamantan-1-ol, indicating its potential in the synthesis of polymers with unique properties (Caio L. Firme et al., 2005).
Synthesis and Biological Activity
Moreover, the synthesis and biological activities of novel derivatives have been a key area of exploration. For instance, novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These studies highlight the broad spectrum of antimicrobial activities and significant anti-proliferative activity against various human tumor cell lines, underscoring the therapeutic potential of such compounds (Aamal A. Al-Mutairi et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 1-[3-(1-adamantyloxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4.ClH/c1-2-25-20(24)18-4-3-5-22(12-18)13-19(23)14-26-21-9-15-6-16(10-21)8-17(7-15)11-21;/h15-19,23H,2-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHQZPJYYPGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)
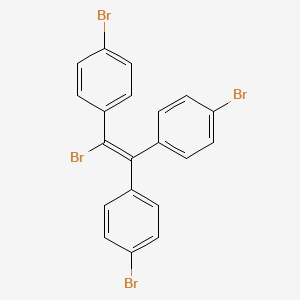
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)
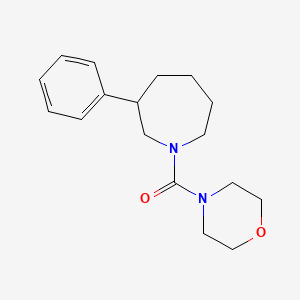
![rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2518839.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B2518842.png)
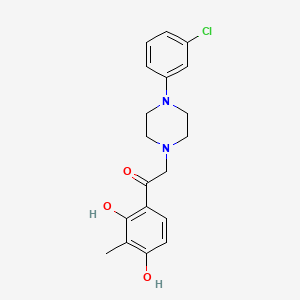
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)
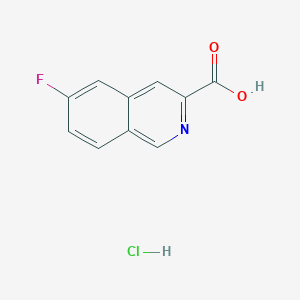
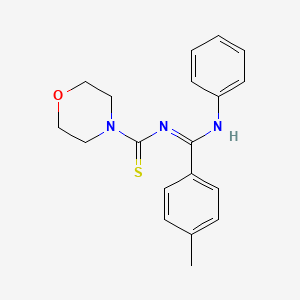
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)
![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)
